Home > Products > Screening Compounds P54341 > Ornithine-methotrexate
Ornithine-methotrexate - 80407-73-4

Ornithine-methotrexate

Catalog Number: EVT-277721
CAS Number: 80407-73-4
Molecular Formula: C20H25N9O3
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ornithine-methotrexate is a ornithine analog of methotrexate; inhibitors of dihydrofolate reductase. This decreases the tetrahydrofolate pool which then decreases synthesis of thymidyate and then inhibits DNA synthesis.
Classification

Ornithine-methotrexate can be classified as a bioconjugate or antimetabolite. It falls under the broader category of anticancer agents and immunosuppressants, as it is related to compounds that interfere with DNA synthesis and cellular proliferation.

Synthesis Analysis

The synthesis of ornithine-methotrexate involves several steps, typically starting from the respective precursors. The synthesis process can include:

  1. Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions during synthesis. For example, the amino groups on ornithine may be protected.
  2. Coupling Reaction: The coupling of ornithine with methotrexate can be achieved through peptide bond formation. This often involves activating one of the carboxyl groups on ornithine to facilitate the reaction with the amine on methotrexate.
  3. Deprotection: After coupling, any protecting groups are removed to yield the final product.
  4. Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during each step.

Molecular Structure Analysis

The molecular structure of ornithine-methotrexate can be represented by its chemical formula, which combines elements from both ornithine and methotrexate.

  • Ornithine: C₆H₁₄N₂O₂
  • Methotrexate: C₂₀H₂₂N₈O₅

The molecular weight of ornithine-methotrexate would be the sum of the molecular weights of both components, adjusted for any modifications during synthesis. The structure likely features a central methotrexate moiety linked to an ornithine side chain, influencing its biological activity.

Chemical Reactions Analysis

Ornithine-methotrexate may undergo several chemical reactions:

  1. Hydrolysis: In physiological conditions, it may hydrolyze to release free methotrexate and ornithine, potentially affecting its therapeutic efficacy.
  2. Enzymatic Reactions: The compound may interact with enzymes such as dihydrofolate reductase, similar to methotrexate, inhibiting folate metabolism.
  3. Reductive Amination: This reaction could occur if there are ketone or aldehyde functionalities present in the structure.
  4. Degradation Pathways: Understanding degradation pathways is crucial for predicting stability and shelf-life.
Mechanism of Action

The mechanism of action for ornithine-methotrexate is likely similar to that of methotrexate:

  • Inhibition of Dihydrofolate Reductase: By inhibiting this enzyme, ornithine-methotrexate disrupts folic acid metabolism, leading to decreased nucleotide synthesis necessary for DNA replication.
  • Cell Cycle Arrest: The inhibition leads to cell cycle arrest in the S phase, preventing cancer cell proliferation.
  • Immunosuppressive Effects: In autoimmune conditions, it reduces lymphocyte proliferation and inflammatory responses.

Quantitative data regarding IC50 values (the concentration needed to inhibit 50% of enzyme activity) for this compound would provide insight into its potency compared to methotrexate alone.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Solubility: Likely soluble in water due to the presence of polar functional groups from both ornithine and methotrexate.
  • Stability: The stability profile would need evaluation under various pH levels and temperatures.
  • Melting Point and Boiling Point: These properties would provide insights into handling and storage conditions.
  • pKa Values: Understanding the dissociation constants can help predict behavior in biological systems.
Applications

Ornithine-methotrexate has potential applications in:

  1. Cancer Therapy: As an adjunct or alternative treatment for cancers sensitive to methotrexate.
  2. Autoimmune Disorders: Potentially providing enhanced immunosuppressive effects compared to methotrexate alone.
  3. Research Applications: As a tool in studying folic acid metabolism and related pathways in cellular biology.
  4. Drug Development: Serving as a lead compound for designing new therapeutics targeting similar pathways with improved efficacy or reduced toxicity profiles.
Molecular Mechanisms of Action

Role in Apoptosis Regulation via Reactive Oxygen Species (ROS) Modulation

Methotrexate (MTX) induces apoptosis in activated immune cells and malignant cells through ROS-dependent pathways. At low concentrations (e.g., 0.1–1 µM), MTX triggers intracellular ROS bursts in HL-60 and Jurkat T cells, which act as secondary messengers to initiate mitochondrial apoptosis. Ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, counteracts this effect by scavenging ROS. Overexpression of ODC reduces ROS production by 40–60% and decreases apoptosis rates by 3-fold in MTX-treated cells. Experimental inhibition of ODC via siRNA or pharmacological agents (e.g., difluoromethylornithine, DFMO) exacerbates ROS accumulation and cell death, confirming ODC's cytoprotective role [2] [3].

Table 1: ODC Modulation of MTX-Induced ROS and Apoptosis

Experimental ConditionROS LevelApoptosis RateKey Mechanism
MTX alone++++45-55%ROS-driven caspase activation
MTX + ODC overexpression++15-20%ROS scavenging by polyamines
MTX + DFMO (ODC inhibitor)+++++70-80%Amplified ROS burst

Mitochondrial Pathway Involvement: Cytochrome c Release and Caspase Activation

MTX-induced ROS disrupt mitochondrial membrane potential (ΔΨm), triggering cytochrome c release into the cytosol. This activates caspase-9 and caspase-3, executing apoptosis. ODC overexpression preserves ΔΨm by preventing cytochrome c efflux. In MTX-resistant cell lines, ODC reduces cytochrome c release by 50% and suppresses caspase-9/3 activation by 30–40%. Conversely, ODC-deficient cells exhibit 2-fold higher caspase activity post-MTX exposure. The caspase inhibitor Z-VAD-FMK abolishes apoptosis in both scenarios, confirming the dominance of the mitochondrial pathway [2] [3].

Table 2: Mitochondrial Parameters in MTX-Treated Cells

ParameterMTX AloneMTX + ODC OverexpressionMTX + ODC Inhibition
ΔΨm loss85-90%30-40%95-100%
Cytochrome c release+++++++++++
Caspase-3 activation+++++++++++

Interaction with Bcl-2 Family Proteins for Mitochondrial Membrane Potential Stabilization

ODC stabilizes ΔΨm by modulating Bcl-2 family proteins. MTX downregulates the anti-apoptotic protein Bcl-2 by 60–70%, promoting pro-apoptotic Bax translocation to mitochondria. ODC overexpression maintains Bcl-2 levels at 80% of baseline, preventing Bax oligomerization. This occurs via ROS suppression, as ROS scavengers (e.g., N-acetylcysteine, NAC) mimic ODC’s effects. The Bcl-2/Bax ratio, a critical apoptosis regulator, remains >1.0 in ODC-expressing cells but drops to <0.5 in ODC-deficient systems after MTX treatment [2] [3].

Modulation of Polyamine Biosynthesis Pathways via Ornithine Decarboxylase (ODC) Overexpression

ODC catalyzes ornithine conversion to putrescine, initiating polyamine biosynthesis. MTX suppresses ODC activity by 50–60%, depleting putrescine and spermidine pools. This depletion exacerbates ROS accumulation, creating a feedback loop that amplifies apoptosis. ODC overexpression restores intracellular putrescine to physiological levels, which directly neutralizes ROS (e.g., hydroxyl radicals) and indirectly enhances glutathione synthesis. The cytoprotection is abolished by polyamine synthesis inhibitors, confirming putrescine's indispensable role. Notably, exogenous putrescine administration reduces MTX-induced apoptosis by 65% in ODC-silenced cells [2] [3] [7].

Properties

CAS Number

80407-73-4

Product Name

Ornithine-methotrexate

IUPAC Name

(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid

Molecular Formula

C20H25N9O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28)/t14-/m0/s1

InChI Key

XZMFYMLGNMSYOG-AWEZNQCLSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ADMPO
N-alpha-(4-amino-4-deoxy-N(10)--methylpteroyl)ornithine
ornithine-methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.